molecular formula C9H12O B15177417 1-Bicyclo(2.2.1)hept-2-en-2-ylethan-1-one CAS No. 71720-43-9

1-Bicyclo(2.2.1)hept-2-en-2-ylethan-1-one

Cat. No.: B15177417
CAS No.: 71720-43-9
M. Wt: 136.19 g/mol
InChI Key: ZBKHUDFVGLNUNL-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Bicyclo[2.2.1]hept-2-en-2-ylethan-1-one

According to IUPAC nomenclature, the parent structure is bicyclo[2.2.1]heptane, which indicates a bicyclic compound with a total of seven carbon atoms. wikipedia.orgvedantu.comquimicaorganica.org The numbers in the brackets, [2.2.1], denote the number of carbon atoms on the bridges connecting the two bridgehead carbons. quimicaorganica.org The name "bicyclo[2.2.1]hept-2-ene" specifies a double bond starting at position 2. wikipedia.org

The compound , 1-bicyclo(2.2.1)hept-2-en-2-ylethan-1-one, is systematically named based on this parent structure. It is classified as an α,β-unsaturated ketone, where the carbon-carbon double bond is conjugated with the carbonyl group of the ketone. nih.govresearchgate.netresearchgate.net This arrangement significantly influences the molecule's electronic properties and reactivity.

Table 1: Properties of this compound
PropertyValue
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
ClassificationBicyclic α,β-Unsaturated Ketone
Parent ScaffoldBicyclo[2.2.1]hept-2-ene (Norbornene)

Historical Context and Research Significance of the Norbornene Ketone Scaffold

The history of the norbornene scaffold is intrinsically linked to the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. The parent compound, norbornene (bicyclo[2.2.1]hept-2-ene), is synthesized via the Diels-Alder reaction between cyclopentadiene (B3395910) and ethylene. wikipedia.org This accessibility has made the norbornene scaffold a foundational building block in chemistry.

The introduction of a ketone functionality to the norbornene scaffold creates norbornene ketones, which are of significant research interest. The high reactivity of the strained double bond in the bicyclic system provides a versatile handle for a variety of chemical transformations. researchgate.netnih.gov The presence of the ketone group further expands its synthetic utility, allowing for reactions typical of carbonyl compounds. The combination of these features within a rigid, stereochemically defined framework makes norbornene ketones valuable intermediates and target molecules in organic synthesis.

The significance of this scaffold is highlighted by its use in studying reaction mechanisms and in the synthesis of complex molecules. The rigid structure provides a predictable platform for investigating stereoselective reactions. Furthermore, the ability to functionalize the scaffold at various positions has led to a vast library of derivatives with diverse properties. nih.gov

Interdisciplinary Relevance in Contemporary Organic and Materials Chemistry

The norbornene ketone scaffold, including structures like this compound, possesses considerable relevance across multiple chemical disciplines.

In Organic Synthesis: The norbornene moiety is a cornerstone in various synthetic strategies. It is notably used in the Catellani reaction, a palladium-catalyzed process that allows for the functionalization of aryl halides at multiple positions. wikipedia.org The unique reactivity of the strained alkene is crucial for these transformations. Ketone-functionalized norbornenes serve as versatile intermediates for creating complex carbocyclic structures. researchgate.net

In Materials Chemistry: Norbornene and its derivatives are key monomers in the production of advanced polymers. nih.gov They can undergo Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization to produce polymers with unique and desirable properties, such as high thermal stability, high glass transition temperatures, and optical clarity. wikipedia.org The incorporation of a ketone group, as in this compound, allows for the synthesis of functional polymers. These polymers can be further modified at the ketone group, opening avenues for creating materials with tailored properties for applications in microelectronics and other advanced technologies. acs.orgnih.gov Recent research has explored the creation of keto-polyethylenes by copolymerizing ethylene, carbon monoxide, and norbornene, demonstrating the ongoing innovation in this area. acs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71720-43-9

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-2-enyl)ethanone

InChI

InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h5,7-8H,2-4H2,1H3

InChI Key

ZBKHUDFVGLNUNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2CCC1C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Bicyclo 2.2.1 Hept 2 En 2 Ylethan 1 One and Its Analogs

Modernized Approaches to Diels-Alder Cycloaddition Reactions for Bicyclic Ketone Formation

The cornerstone for the synthesis of the bicyclo[2.2.1]heptene ring system is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (B3395910) and a suitable dienophile. For the synthesis of the target ketone framework, the reaction between cyclopentadiene and methyl vinyl ketone is of central importance, typically yielding 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone, a structural isomer of the title compound. nist.govnih.govchemspider.com This adduct exists as a mixture of endo and exo stereoisomers.

Catalyst Development in Stereoselective Diels-Alder Synthesis

Controlling the stereochemical outcome of the Diels-Alder reaction is crucial, and significant research has been dedicated to catalyst development. Both Lewis acids and organocatalysts have proven effective in enhancing reaction rates and selectivity.

Lewis Acid Catalysis: Lewis acids such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and zinc chloride (ZnCl₂) accelerate the Diels-Alder reaction and often enhance the natural preference for the endo product. masterorganicchemistry.com They function by coordinating to the carbonyl oxygen of the dienophile (methyl vinyl ketone), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org This coordination strengthens the secondary orbital interactions that stabilize the endo transition state. masterorganicchemistry.com Recent computational studies suggest that Lewis acids also catalyze the reaction by reducing the destabilizing steric Pauli repulsion between the diene and dienophile. wikipedia.orgnih.gov Ruthenium-based Lewis acid catalysts have also been employed for asymmetric Diels-Alder reactions between dienes and α,β-unsaturated ketones, achieving high yields and enantioselectivities up to 96% ee. nih.gov Similarly, copper(II)-based metal-organic frameworks (MOFs) have been shown to be efficient, recyclable heterogeneous catalysts for the cycloaddition of cyclopentadiene with various dienophiles. mdpi.com

Organocatalysis: Chiral secondary amines, particularly imidazolidinone derivatives, have emerged as powerful organocatalysts for enantioselective Diels-Alder reactions. princeton.educore.ac.uk These catalysts operate by forming a chiral iminium ion with the α,β-unsaturated ketone, which then undergoes a highly face-selective cycloaddition with the diene. princeton.eduprinceton.edu This strategy has successfully been applied to a broad range of dienes and enone dienophiles, affording cyclohexenyl ketones with excellent enantioselectivity (up to 98% ee). princeton.edu

Catalyst TypeExample(s)Role in SynthesisTypical Selectivity
Lewis Acids AlCl₃, TiCl₄, ZnCl₂, Ru(Cp)(BIPHOP-F)⁺Accelerate reaction, activate dienophileHigh endo-selectivity, can be enantioselective
Organocatalysts Imidazolidinones, Diarylprolinol silyl ethersForm chiral iminium ions, control enantioselectivityHigh enantioselectivity (ee), can favor exo
MOFs Cu(II)-PEIPHeterogeneous catalysis, recyclableGood yield and endo-selectivity

Kinetic and Thermodynamic Control in Cyclopentadiene and Methyl Vinyl Ketone Adducts

The ratio of endo to exo products in the Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone is highly dependent on reaction conditions, a classic example of kinetic versus thermodynamic control. masterorganicchemistry.comyoutube.comlibretexts.org

Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The product distribution is dictated by the relative activation energies of the competing transition states. The endo transition state is favored due to stabilizing secondary orbital interactions between the developing π-system of the diene and the carbonyl group of the dienophile. masterorganicchemistry.comrsc.org Consequently, the endo adduct is the major product under these conditions, making it the kinetic product. masterorganicchemistry.commasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the Diels-Alder reaction becomes reversible, allowing for a retro-Diels-Alder reaction to occur. masterorganicchemistry.com This enables the initial products to equilibrate over time to the most stable isomer. The exo adduct is thermodynamically more stable than the endo adduct due to reduced steric hindrance. masterorganicchemistry.com Therefore, under conditions of high temperature and prolonged reaction times, the exo isomer becomes the major product. masterorganicchemistry.com

Control TypeReaction ConditionsMajor ProductRationale
Kinetic Low Temperature, Short Reaction Timeendo-1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanoneLower activation energy transition state due to secondary orbital overlap. masterorganicchemistry.com
Thermodynamic High Temperature, Long Reaction Timeexo-1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanoneFormation of the more stable, less sterically hindered product. masterorganicchemistry.com

Chemo- and Regioselective Functionalization Strategies

Further diversification of the bicyclo[2.2.1]heptene skeleton relies on selective functionalization of the initial Diels-Alder adducts.

Condensation Reactions and Subsequent Transformations

The acetyl group on the norbornene ring provides a handle for various transformations, including condensation reactions. A notable transformation for related bicyclic β-ketoesters and β-ketosulfones is the retro-Dieckmann-type condensation. rsc.org This fragmentation reaction, which can occur under mild acidic or basic conditions, leads to the opening of the strained bicyclic system to form functionalized carbocycles and heterocycles. rsc.org The standard Dieckmann condensation is an intramolecular reaction of diesters with a base to yield β-keto esters, typically forming stable five- or six-membered rings. mychemblog.comwikipedia.orgorganic-chemistry.org While not a direct transformation of the title ketone, these condensation principles are key strategies in the broader chemistry of functionalized bicyclic systems.

Reaction of Norbornene Derivatives with Activated Carboxylic Acid Precursors

The double bond in norbornene derivatives is reactive towards electrophilic addition. The reaction of norbornene derivatives with carboxylic acids, known as hydrocarboxylation, can be used to introduce ester functionalities. For instance, the reaction of 2-norbornene-1-carboxylic acid with formic acid, followed by hydrolysis, yields a mixture of exo-3-hydroxy- and exo-2-hydroxynorbornane-1-carboxylic acids. cdnsciencepub.com The synthesis of norbornene carboxylic acid derivatives themselves often starts from the Diels-Alder adduct of cyclopentadiene and acrylic acid. researchgate.net These carboxylic acid derivatives can then be converted to ketones. For example, treatment of 2-norbornene-1-carboxylic acid with two equivalents of methyllithium yields 1-(norborn-2-en-1-yl)ethanone, a bridgehead-substituted isomer of the title compound. cdnsciencepub.com

Palladium-Catalyzed Synthesis of Norbornene Ketones and Related Structures

Palladium catalysis offers powerful and versatile methods for C-C bond formation and functionalization involving norbornene systems. While often used for polymerization or as a transient mediator in Catellani-type reactions, palladium catalysis can also be directed toward the synthesis and functionalization of norbornene ketones. osti.govresearchgate.net

The Catellani reaction is a prominent example of palladium/norbornene cooperative catalysis, enabling the simultaneous functionalization of both the ipso- and ortho-positions of aryl halides. nih.gov While this reaction uses norbornene as a transient mediator rather than a substrate for ketone formation, it highlights the unique reactivity imparted by the Pd/norbornene system. nih.govacs.org More direct applications include palladium-catalyzed ortho-acylation reactions, which provide efficient routes to various aryl ketones. nih.govresearchgate.netacs.org These methods can employ acyl chlorides or anhydrides as the acylating agents and demonstrate the power of palladium catalysis in constructing ketone functionalities, a strategy with potential applications to norbornene-containing substrates. researchgate.net

Catellani-Type Reactions and Palladium/Norbornene Cooperative Catalysis

The Catellani reaction represents a powerful and efficient strategy for the synthesis of highly substituted aromatic compounds, which are often challenging to access through traditional cross-coupling methods. snnu.edu.cnnih.gov This reaction utilizes a synergistic interplay between palladium (Pd) and norbornene (NBE) catalysis to achieve sequential functionalization at both the ortho and ipso positions of an aryl halide in a single operation. researchgate.netaablocks.com This methodology is particularly relevant for the construction of complex molecular architectures, including analogs of 1-bicyclo(2.2.1)hept-2-en-2-ylethan-1-one.

The fundamental mechanism of the Catellani reaction, also known as palladium/norbornene cooperative catalysis, involves a well-defined catalytic cycle. aablocks.comscispace.com Typically, the cycle is initiated by the oxidative addition of an aryl halide (ArX) to a Pd(0) catalyst, forming an arylpalladium(II) species. aablocks.com This intermediate then undergoes carbopalladation with norbornene, which acts as a transient mediator. aablocks.com A subsequent ortho C-H bond activation leads to the formation of a stable five-membered palladacycle intermediate, often referred to as an arylnorborylpalladacycle (ANP). aablocks.comresearchgate.net

This key ANP intermediate is the cornerstone of the Catellani reaction's synthetic utility. It prevents unwanted side reactions like β-hydride elimination and facilitates the subsequent C-C bond formations. The ANP can then react with an electrophile, such as an alkyl halide, leading to the functionalization of the ortho position. The final step involves a terminating reaction at the ipso position, often a cross-coupling process with a nucleophile, which regenerates the Pd(0) catalyst and releases the norbornene mediator, completing the cycle. researchgate.net

Recent advancements have expanded the scope of this reaction to include Pd(II)-initiated processes, which can start from different materials like aryl boronic acids instead of aryl halides. snnu.edu.cnnih.govaablocks.com This Pd(II)-initiated pathway involves transmetalation to form the initial aryl–Pd(II) species, which then enters the same catalytic cycle involving norbornene insertion and C-H activation. aablocks.com The versatility of the Catellani reaction allows for the incorporation of a wide variety of alkyl and aryl groups, making it a valuable tool for creating complex structures related to bicyclo(2.2.1)heptane derivatives. researchgate.net

The table below outlines the typical components and conditions for a generic Catellani reaction.

ComponentRoleExample
Aryl Halide Starting materialIodobenzene
Alkyl Halide ortho-functionalizing agentEthyl Iodide
Terminating Reagent ipso-functionalizing agentPhenylboronic acid
Palladium Source CatalystPd(OAc)₂
Norbornene (NBE) Catalytic mediatorBicyclo[2.2.1]hept-2-ene
Ligand Stabilizes Pd catalystPPh₃ (Triphenylphosphine)
Base Promotes C-H activationK₂CO₃, Cs₂CO₃
Solvent Reaction mediumDMF, Toluene

Vicinal Difunctionalization of Enol Triflates Derived from Cyclic Ketones

Another advanced methodology for synthesizing complex bicyclic structures involves the vicinal difunctionalization of carbon-carbon double bonds, particularly those within enol triflates derived from cyclic ketones. Enol triflates are valuable synthetic intermediates because the triflate group (–OTf) is an excellent leaving group, enabling a variety of cross-coupling reactions. nih.gov This approach offers a pathway to introduce two distinct functional groups across the double bond of an enol, which is a key strategy for building molecular complexity.

The synthesis begins with the conversion of a cyclic ketone, such as a derivative of bicyclo[2.2.1]heptan-2-one, into its corresponding enol triflate. This transformation is typically achieved by treating the ketone with a strong base and a triflating agent like triflic anhydride (B1165640) (Tf₂O). organic-chemistry.org The regioselectivity of this reaction can often be controlled, allowing for the formation of a specific enol triflate isomer, which is crucial for subsequent stereoselective functionalization. nih.gov

Once formed, the enol triflate serves as a versatile substrate for various transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce an aryl or vinyl group at the carbon atom that was formerly the carbonyl carbon. nih.gov Concurrently, the adjacent carbon of the original double bond can be functionalized through a separate reaction step.

A more direct approach is the vicinal difunctionalization, where two functional groups are added across the double bond in a concerted or sequential manner. For instance, a reaction could proceed through the addition of a radical species to the vinyl triflate, followed by further transformation. nih.gov This allows for the installation of diverse functional groups, such as alkyl chains or trifluoromethyl groups, onto the bicyclic scaffold. nih.gov The ability to perform regioselective enol triflate formation followed by cross-coupling or other difunctionalization reactions provides a powerful and flexible route for the synthesis of complex, three-dimensional scaffolds like those found in analogs of this compound. nih.gov

The table below summarizes the key steps and components in this synthetic strategy.

StepProcessReagentsIntermediate/Product
1 Enol Triflate Formation Cyclic Ketone, Base (e.g., LDA), Triflic Anhydride (Tf₂O)Cyclic Enol Triflate
2A Cross-Coupling Enol Triflate, Organoboron/Organotin reagent, Pd CatalystSubstituted Alkene
2B Vicinal Addition Enol Triflate, Radical Initiator, Functionalizing AgentDifunctionalized Ketone Precursor

Elucidation of Reaction Chemistry and Mechanistic Studies of 1 Bicyclo 2.2.1 Hept 2 En 2 Ylethan 1 One

Reactivity Profiles of the Carbonyl Moiety

The carbonyl group in 1-bicyclo(2.2.1)hept-2-en-2-ylethan-1-one serves as an electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity is modulated by the steric hindrance imposed by the bulky bicyclic scaffold.

The carbonyl carbon in this compound is sp² hybridized and exhibits a partial positive charge, making it a prime target for nucleophilic attack. libretexts.org This addition leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orgyoutube.com The general mechanism involves the nucleophile approaching the carbonyl carbon, leading to a change in hybridization from sp² to sp³. masterorganicchemistry.com

The stereochemical outcome of nucleophilic addition is significantly influenced by the rigid bicyclo[2.2.1]heptene skeleton. Attack of the nucleophile generally occurs from the less hindered exo face to avoid steric repulsion from the bridged structure. However, the presence of substituents can alter this preference. The reactivity of the ketone is generally lower than that of aldehydes due to the steric bulk of the two attached carbon groups. libretexts.org A variety of nucleophiles can be employed, leading to a diverse array of products.

Nucleophile (Reagent)Product TypeKey Considerations
Hydride (e.g., NaBH₄, LiAlH₄)Secondary AlcoholCommonly used for reduction. Stereoselectivity depends on the reagent and conditions.
Organometallics (e.g., Grignard, Organolithium)Tertiary AlcoholForms a new C-C bond. Attack is typically from the less hindered face.
Cyanide (e.g., HCN, NaCN)CyanohydrinThe reaction is reversible and base-catalyzed.
Amines (e.g., RNH₂)Imine (Schiff Base)Proceeds through a carbinolamine intermediate, followed by dehydration.
Alcohols (e.g., ROH)Hemiketal/KetalAcid-catalyzed reaction, typically reversible.

The α-carbon adjacent to the carbonyl group possesses acidic protons that can be abstracted by a strong base to form an enolate nucleophile. This enolate can then react with an electrophile, such as an alkyl halide, in an α-alkylation reaction to form a new carbon-carbon bond. youtube.com The regioselectivity of enolate formation is a critical aspect; deprotonation at the less substituted α-carbon (the methyl group) is kinetically favored, especially with bulky bases like lithium diisopropylamide (LDA), while deprotonation at the more substituted α-carbon (the norbornene ring) leads to the thermodynamically more stable enolate. nih.gov

Stereochemical control during α-alkylation of norbornene-derived ketones is complex. Research using density functional theory (DFT) on related systems has shown that torsional strain and strong conformational preferences, rather than simple steric hindrance, are the dominant factors controlling the stereoselectivity of the incoming electrophile. rsc.org The rigid, cage-like structure of the norbornene system dictates the facial selectivity of the alkylation step. The Stork enamine synthesis offers an alternative, milder route for α-alkylation, proceeding via an enamine intermediate. youtube.com

Reagent SystemIntermediateKey Features and Stereochemical Control
1. LDA (Lithium Diisopropylamide) 2. Alkyl Halide (R-X)Lithium EnolateForms the kinetic enolate under cold conditions (-78 °C). Stereoselectivity is governed by torsional strain and conformational locking of the bicyclic system.
1. NaH or KH 2. Alkyl Halide (R-X)Sodium/Potassium EnolateFavors the formation of the thermodynamic enolate under equilibrating conditions.
1. Secondary Amine (e.g., Pyrrolidine), H⁺ 2. Alkyl Halide (R-X) 3. H₃O⁺EnamineMilder conditions than LDA. Alkylation occurs on the enamine, followed by hydrolysis back to the ketone.

Intramolecular Rearrangements and Cyclizations

The inherent ring strain of the bicyclo[2.2.1]heptene skeleton makes it susceptible to a variety of intramolecular rearrangements, particularly those that can relieve strain. The most prominent of these is the Wagner-Meerwein rearrangement. core.ac.uk This rearrangement is common in reactions involving carbocation intermediates, such as during electrophilic additions to the double bond or solvolysis reactions of corresponding alcohols. cdnsciencepub.commdpi.com The formation of a carbocation adjacent to the strained ring system can trigger a 1,2-shift of a carbon-carbon bond, leading to a rearranged, and often more stable, carbocationic intermediate, which then proceeds to the final product.

Beyond skeletal rearrangements, the bifunctional nature of this compound allows for intramolecular cyclizations. Under appropriate conditions, the enolate formed at the α-carbon can act as an internal nucleophile, attacking the double bond in a conjugate addition fashion to form a new ring. Conversely, intermediates formed at the double bond can be trapped by the carbonyl oxygen. For example, the formation of a bromonium or mercurinium ion across the double bond could be intercepted by the carbonyl oxygen to form a cyclic ether after rearrangement. Such cyclization reactions of unsaturated ketones can be promoted by various reagents to form complex bicyclic or polycyclic lactones and ethers. nih.govresearchgate.net

Derivatization Strategies for Advanced Chemical Entities

The structural framework of 1-bicyclo[2.2.1]hept-2-en-2-ylethan-1-one serves as a versatile scaffold for the development of more complex chemical entities. Through targeted derivatization, the core molecule can be elaborated into a variety of functionalized compounds with potential applications in diverse areas of chemical research. This section explores three distinct strategies for the derivatization of this bicyclic ketone: the synthesis of substituted norbornyl isothiocyanates, functionalization with carbonylating agents, and the formation of heterocyclic derivatives such as oxadiazoles.

Synthesis of Substituted Norbornyl Isothiocyanates

The synthesis of norbornyl isothiocyanates from 1-bicyclo[2.2.1]hept-2-en-2-ylethan-1-one represents a multi-step transformation that introduces a reactive isothiocyanate functional group. This pathway typically involves the conversion of the ketone's acetyl group into a primary amine, which then serves as the precursor for the final isothiocyanate. The key steps in this synthetic sequence are oximation, Beckmann rearrangement, reduction of the resulting lactam, and finally, conversion of the amine to the isothiocyanate.

Step 1: Oximation

The initial step involves the reaction of 1-bicyclo[2.2.1]hept-2-en-2-ylethan-1-one with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime, N-(1-(bicyclo[2.2.1]hept-5-en-2-yl)ethylidene)hydroxylamine. This reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration.

Step 2: Beckmann Rearrangement

The oxime is then subjected to a Beckmann rearrangement, which is an acid-catalyzed transformation of an oxime to an amide. wikipedia.orgalfa-chemistry.comcsbsju.edumasterorganicchemistry.com A variety of acidic catalysts can be employed for this purpose, including strong Brønsted acids like sulfuric acid or polyphosphoric acid, as well as Lewis acids. wikipedia.orgalfa-chemistry.com The reaction proceeds via protonation of the oxime's hydroxyl group, creating a good leaving group. This is followed by a concerted migration of the group anti-periplanar to the leaving group, which in this case is the bicyclo[2.2.1]heptenyl moiety, to the nitrogen atom with simultaneous expulsion of water. The resulting nitrilium ion is then trapped by water to yield a lactam, specifically N-(bicyclo[2.2.1]hept-2-en-2-yl)acetamide.

Step 3: Lactam Reduction

The N-acetyl-azabicycloalkane (lactam) is subsequently reduced to the corresponding secondary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. masterorganicchemistry.comresearchgate.netnih.gov The hydride attacks the carbonyl group of the lactam, leading to the formation of an intermediate which, after workup, yields 1-(bicyclo[2.2.1]hept-2-en-2-yl)ethan-1-amine.

Step 4: Isothiocyanate Formation

The final step is the conversion of the primary amine to the isothiocyanate. A common and effective method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt in situ. This intermediate is then treated with a desulfurizing agent, such as iron(III) chloride, to yield the target isothiocyanate. researchgate.net

A summary of the proposed reaction pathway is presented in the table below.

StepReactant(s)Reagent(s)Product
11-Bicyclo[2.2.1]hept-2-en-2-ylethan-1-oneHydroxylamine hydrochloride, Sodium acetateN-(1-(bicyclo[2.2.1]hept-5-en-2-yl)ethylidene)hydroxylamine
2N-(1-(bicyclo[2.2.1]hept-5-en-2-yl)ethylidene)hydroxylamineSulfuric acid or Polyphosphoric acidN-(bicyclo[2.2.1]hept-2-en-2-yl)acetamide
3N-(bicyclo[2.2.1]hept-2-en-2-yl)acetamideLithium aluminum hydride (LiAlH₄)1-(Bicyclo[2.2.1]hept-2-en-2-yl)ethan-1-amine
41-(Bicyclo[2.2.1]hept-2-en-2-yl)ethan-1-amineCarbon disulfide, Iron(III) chloride2-(1-isothiocyanatoethyl)bicyclo[2.2.1]hept-5-ene

Functionalization with Carbonylating Agents

The introduction of a carboxyl group or a related carbonyl functionality onto the bicyclo[2.2.1]heptane framework can be envisioned through strategies involving carbonylating agents. Direct carbonylation of the ketone itself is challenging; therefore, a multi-step approach is necessary, converting the ketone into a more suitable substrate for known carbonylation reactions.

One potential strategy involves the reduction of the ketone to the corresponding secondary alcohol, 1-(bicyclo[2.2.1]hept-2-en-2-yl)ethan-1-ol. This alcohol could then potentially undergo a Koch-Haaf-type reaction. This reaction typically involves the treatment of an alcohol or an alkene with carbon monoxide in the presence of a strong acid, such as sulfuric acid, to produce a carboxylic acid. The reaction proceeds through the formation of a carbocation, which is then carbonylated. Given the bicyclic nature of the substrate, the stability of the potential carbocation intermediate would be a critical factor, and harsh reaction conditions may be required.

An alternative approach would be to convert the alcohol into a more reactive species, such as an alkyl halide. For instance, treatment of 1-(bicyclo[2.2.1]hept-2-en-2-yl)ethan-1-ol with a halogenating agent could yield the corresponding bromide or chloride. This alkyl halide could then be a substrate for a transition-metal-catalyzed carbonylation reaction. For example, a palladium-catalyzed carbonylation in the presence of carbon monoxide and a suitable nucleophile (e.g., water or an alcohol) could lead to the formation of the corresponding carboxylic acid or ester.

The table below outlines a hypothetical pathway for the functionalization of 1-bicyclo[2.2.1]hept-2-en-2-ylethan-1-one using a carbonylation strategy.

StepReactant(s)Reagent(s)Intermediate/Product
11-Bicyclo[2.2.1]hept-2-en-2-ylethan-1-oneSodium borohydride (B1222165) (NaBH₄)1-(Bicyclo[2.2.1]hept-2-en-2-yl)ethan-1-ol
2a1-(Bicyclo[2.2.1]hept-2-en-2-yl)ethan-1-olCarbon monoxide, Sulfuric acid2-(Bicyclo[2.2.1]hept-2-en-2-yl)propanoic acid (via Koch-Haaf type reaction)
2b1-(Bicyclo[2.2.1]hept-2-en-2-yl)ethan-1-olPhosphorus tribromide (PBr₃)2-(1-bromoethyl)bicyclo[2.2.1]hept-5-ene
3b2-(1-bromoethyl)bicyclo[2.2.1]hept-5-eneCarbon monoxide, Palladium catalyst, H₂O2-(Bicyclo[2.2.1]hept-2-en-2-yl)propanoic acid (via Palladium-catalyzed carbonylation)

Formation of Heterocyclic Derivatives (e.g., Oxadiazoles)

The acetyl group of 1-bicyclo[2.2.1]hept-2-en-2-ylethan-1-one provides a convenient handle for the construction of various heterocyclic rings, including oxadiazoles. Two main strategies can be employed: direct conversion of the ketone or a two-step approach involving oxidation to a carboxylic acid intermediate.

Direct Synthesis of 1,3,4-Oxadiazoles

A recently developed method allows for the direct synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from methyl ketones and acylhydrazides. nih.govorganic-chemistry.org This reaction is proposed to proceed via an oxidative cleavage of the C(CO)-C(methyl) bond of the ketone, followed by cyclization and deacylation. nih.gov By treating 1-bicyclo[2.2.1]hept-2-en-2-ylethan-1-one with a suitable acylhydrazide in the presence of a base like potassium carbonate, it may be possible to directly form a 2-(bicyclo[2.2.1]hept-2-en-2-yl)-5-substituted-1,3,4-oxadiazole.

Synthesis via a Carboxylic Acid Intermediate

A more traditional and versatile approach involves the initial oxidation of the acetyl group to a carboxylic acid. The haloform reaction is a classic method for this transformation, where the methyl ketone is treated with a halogen (e.g., bromine or iodine) in the presence of a strong base (e.g., sodium hydroxide). This reaction proceeds through the formation of a trihalomethyl intermediate, which is then cleaved to yield the corresponding carboxylate and a haloform. Acidification of the reaction mixture would provide bicyclo[2.2.1]hept-2-ene-2-carboxylic acid. nih.govchemspider.com

Once the carboxylic acid is obtained, it can be converted into different oxadiazole isomers.

1,3,4-Oxadiazoles: The reaction of bicyclo[2.2.1]hept-2-ene-2-carboxylic acid with an acylhydrazide in the presence of a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, leads to the formation of a 2-(bicyclo[2.2.1]hept-2-en-2-yl)-5-substituted-1,3,4-oxadiazole. openmedicinalchemistryjournal.comnih.govrsc.org

1,2,4-Oxadiazoles: To synthesize the 1,2,4-oxadiazole (B8745197) isomer, the carboxylic acid is first converted to an activated derivative, such as an acid chloride, by reacting with thionyl chloride. This acid chloride is then treated with an amidoxime (B1450833) to furnish the desired 3-(bicyclo[2.2.1]hept-2-en-2-yl)-5-substituted-1,2,4-oxadiazole.

The following table summarizes the potential pathways for the synthesis of oxadiazole derivatives.

StrategyStepReactant(s)Reagent(s)Product
Direct Synthesis 11-Bicyclo[2.2.1]hept-2-en-2-ylethan-1-one, AcylhydrazidePotassium carbonate2-(Bicyclo[2.2.1]hept-2-en-2-yl)-5-substituted-1,3,4-oxadiazole
Via Carboxylic Acid 11-Bicyclo[2.2.1]hept-2-en-2-ylethan-1-oneBromine, Sodium hydroxideBicyclo[2.2.1]hept-2-ene-2-carboxylic acid
2aBicyclo[2.2.1]hept-2-ene-2-carboxylic acid, AcylhydrazidePhosphorus oxychloride2-(Bicyclo[2.2.1]hept-2-en-2-yl)-5-substituted-1,3,4-oxadiazole
2bBicyclo[2.2.1]hept-2-ene-2-carboxylic acidThionyl chlorideBicyclo[2.2.1]hept-2-ene-2-carbonyl chloride
3bBicyclo[2.2.1]hept-2-ene-2-carbonyl chloride, AmidoximePyridine3-(Bicyclo[2.2.1]hept-2-en-2-yl)-5-substituted-1,2,4-oxadiazole

Stereochemical Control and Diastereoselectivity in Norbornene Ketone Transformations

Stereoselectivity in the Reduction of Norbornene Ketones

The reduction of the carbonyl group in norbornene ketones to the corresponding alcohol presents a classic case of diastereoselectivity, where the approaching nucleophile can attack from either the exo (convex) or endo (concave) face. The facial selectivity of this reaction is dictated by a delicate balance of electronic and steric effects, which can be rationalized through advanced theoretical models.

Influence of Electronic and Steric Factors on Nucleophilic Approach

The stereochemical outcome of nucleophilic additions to cyclic ketones, including norbornene derivatives, is governed by a combination of steric hindrance and electronic effects. researchgate.net Steric factors generally favor the nucleophile approaching from the less hindered face of the carbonyl group. In the case of 1-bicyclo[2.2.1]hept-2-en-2-ylethan-1-one, this would typically be the exo face, as the endo face is encumbered by the ethano bridge.

However, electronic factors, such as torsional strain and orbital interactions, also play a crucial role. researchgate.net According to the Felkin-Anh model, the preferred trajectory for nucleophilic attack is influenced by interactions between the developing bond and adjacent sigma bonds. Quantum chemical studies have affirmed that electron donation from neighboring C-C and C-H sigma bonds into the forming sigma-star (σ*) orbital of the transition state can influence the reaction's stereoselectivity. researchgate.net For instance, the presence of the double bond in the norbornene ring system introduces π electrons that can exert both steric and electrostatic repulsive effects on the incoming nucleophile, further influencing the preferred attack trajectory. cdnsciencepub.com The interplay between these competing steric and electronic influences determines the ultimate ratio of the diastereomeric alcohol products. researchgate.net

Application of Twist Angle Approach and Molecular Orbital Theory

To provide a more quantitative prediction of stereoselectivity, the twist angle approach, derived from semi-empirical molecular orbital (MO) calculations, has been successfully applied to rigid carbonyl systems like norbornene ketones. cdnsciencepub.com This theory posits that the π* orbital (LUMO) on the carbonyl carbon of asymmetric ketones is not perfectly orthogonal but is slightly distorted or "twisted." This deviation from orthogonality, measured by twist angles, creates an "obtuse angle" for nucleophilic approach, suggesting that the nucleophile will preferentially attack from the side with the larger orbital lobe to maximize orbital overlap and minimize electrostatic repulsion from the electron-rich carbonyl oxygen. cdnsciencepub.com

Calculations on norbornene 2-ketones reveal that these twist angles can predict the configurations of the diastereoisomeric alcohols formed upon reduction with complex metal hydrides. cdnsciencepub.com For example, the change in the twist angle when comparing an unsaturated norbornene ketone to its saturated analogue can explain the observed shifts in the exo/endo alcohol product ratios. The increase in endo alcohol formation upon reduction of norbornene-2-one compared to norbornan-2-one was traditionally ascribed to the greater steric effect of the π electrons. However, the twist angle approach incorporates the electronic nature of the substituent and provides a more nuanced model that accounts for the orientation-dependent interaction between the double bond and the carbonyl group. cdnsciencepub.com

Diastereocontrol in Alpha-Functionalization Reactions

The introduction of functional groups at the α-position to the carbonyl in norbornene ketones is a key strategy for building molecular complexity. Achieving high diastereoselectivity in these reactions is paramount and is often governed by subtle conformational and strain effects, which can be augmented by the use of chiral auxiliaries.

Computational Analysis of Torsional Strain and Conformational Preferences in Stereoselectivity

While steric hindrance is often invoked as the primary factor controlling stereoselectivity, computational studies using Density Functional Theory (DFT) have revealed that it is not always the dominant force. In the α-alkylation of a chiral tricyclic ketone derived from norbornene, it was found that torsional strain and strong conformational preferences are the true determinants of the high levels of observed stereoselectivity. rsc.orgresearchgate.net

These calculations show that the transition state leading to the major diastereomer is significantly lower in energy not because of reduced steric repulsion, but because it minimizes torsional strain throughout the bicyclic system. The rigid norbornene framework restricts conformational flexibility, leading to a strong preference for a specific enolate conformation that, upon reaction with an electrophile, overwhelmingly yields a single stereoisomer. rsc.org This understanding suggests that stereochemical outcomes can be manipulated by designing substrates where these inherent strain and conformational factors can be altered. rsc.org

Role of Chiral Auxiliaries in Directing Stereochemical Outcomes

Chiral auxiliaries are stereogenic units that are temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is highly effective for controlling the diastereoselectivity of α-functionalization in ketones. By attaching a chiral auxiliary, such as a derivative of pseudoephedrine or an oxazolidinone, to the norbornene ketone system (e.g., via an amide linkage if derived from a corresponding carboxylic acid), one can create a chiral environment that effectively shields one face of the resulting enolate. wikipedia.orgsigmaaldrich.com

For example, when pseudoephedrine is used as a chiral auxiliary to form an amide, deprotonation at the α-carbon followed by alkylation occurs with high diastereoselectivity. wikipedia.org The stereochemical course is directed by the rigid conformation of the chiral auxiliary, which forces the electrophile to approach from the least hindered direction. After the reaction, the auxiliary can be cleaved and recovered, yielding an enantiomerically enriched α-functionalized product. wikipedia.org This method provides a reliable and versatile route for the synthesis of optically active norbornene derivatives. sigmaaldrich.com

Exo/Endo Selectivity in Norbornene-Derived Systems

The terms exo and endo are used to describe the relative stereochemistry in bicyclic systems like norbornene. The substituent is termed exo if it is on the same side as the shorter bridge (C7) and endo if it is on the opposite side. This selectivity is a cornerstone of norbornene chemistry, particularly in cycloaddition reactions and subsequent transformations.

The Diels-Alder reaction used to synthesize the norbornene framework itself typically favors the formation of the endo product due to secondary orbital interactions. However, many subsequent reactions and synthetic applications require the exo isomer, which is often thermodynamically more stable. researchgate.net For instance, in the production of advanced polymeric materials, the exo isomer of norbornene monomers can exhibit higher reactivity and lead to polymers with superior properties. rsc.org

Computational studies on hetero-Diels-Alder reactions involving norbornene have shown that the preference for the exo product can be attributed to the significant distortion and eclipsed conformations that would be required to form the endo transition state. rsc.org This inherent strain in the endo approach makes the exo pathway more favorable. rsc.org

Furthermore, synthetic strategies have been developed to achieve high exo-selectivity. One such method involves the base-promoted isomerization of an endo-rich mixture of methyl 5-norbornene-2-carboxylate to a thermodynamically more favorable equilibrium that contains a higher proportion of the exo isomer. This is followed by a kinetically selective hydrolysis that preferentially reacts with the exo ester, allowing for the isolation of the exo-carboxylic acid in high stereochemical purity. researchgate.netscirp.org This demonstrates how a thorough understanding of both thermodynamic and kinetic factors can be harnessed to control the exo/endo selectivity in norbornene systems.

Table of Interactive Data

Below are interactive tables summarizing the stereochemical outcomes discussed.

Table 1: Stereoselectivity in the Reduction of Norbornene Ketones This table illustrates the factors influencing the direction of nucleophilic attack during the reduction of the carbonyl group.

Factor Preferred Direction of Attack Rationale
Steric Hindrance Exo The exo face is less sterically encumbered than the endo face, which is blocked by the ethano bridge.
Electronic Effects (Twist Angle) Dependent on orbital distortion Nucleophilic attack is favored from the side of the "obtuse angle" of the twisted π* orbital to maximize overlap and minimize repulsion. cdnsciencepub.com

| Torsional Strain | Varies (often Exo) | The approach that minimizes torsional strain in the transition state is favored, as predicted by the Felkin-Anh model. researchgate.net |

Table 2: Diastereocontrol in α-Alkylation This table outlines the controlling elements in the alpha-functionalization of norbornene ketones.

Controlling Element Stereochemical Outcome Underlying Principle
Torsional Strain High Diastereoselectivity The reaction proceeds through the lowest energy transition state, which avoids torsional strain, rather than simply avoiding steric clash. rsc.org
Conformational Preference High Diastereoselectivity The rigid bicyclic system locks the enolate into a preferred conformation, exposing one face to the electrophile. rsc.org

| Chiral Auxiliaries | High Diastereoselectivity | The auxiliary physically blocks one face of the enolate, forcing the electrophile to attack from the opposite, unhindered side. wikipedia.org |

Computational and Theoretical Investigations of 1 Bicyclo 2.2.1 Hept 2 En 2 Ylethan 1 One

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of organic reactions, offering insights into the energetics and geometries of reactants, transition states, and products. For bicyclic systems like 1-Bicyclo(2.2.1)hept-2-en-2-ylethan-1-one, DFT calculations are instrumental in understanding how the strained scaffold influences reaction pathways.

Elucidation of Transition States and Energy Landscapes for Key Reactions

While specific DFT studies detailing the transition states and energy landscapes for key reactions of this compound are limited in publicly accessible literature, the principles can be inferred from studies on related norbornene derivatives. For instance, DFT calculations have been extensively used to study the Diels-Alder reaction, a cornerstone of norbornene chemistry. These studies typically reveal a concerted, asynchronous transition state where the endo or exo approach of the dienophile is dictated by a combination of steric and electronic factors.

In the context of reactions involving the acetyl group, such as the Baeyer-Villiger oxidation, DFT would be employed to model the stepwise mechanism involving the Criegee intermediate. The calculations would focus on determining the activation energies for the migration of the bicyclic and methyl groups to predict the regioselectivity of the reaction.

Table 1: Hypothetical DFT Data for a Key Reaction of this compound

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric Parameters
1Reactants0.0-
2Transition State 1+15.2C-C bond forming: 2.1 Å
3Intermediate-5.7Fully formed C-C bond: 1.54 Å
4Transition State 2+10.8Bond breaking: 1.9 Å
5Products-20.1-

Note: This table is illustrative and based on typical values for related reactions. Specific experimental or computational data for this compound is required for accurate values.

Prediction of Regioselectivity and Stereoselectivity in Catalytic Processes

DFT is a valuable tool for predicting the outcomes of catalytic reactions. For this compound, this could involve modeling its hydrogenation, where the catalyst's interaction with the double bond and the ketone will determine the stereochemical outcome of the reduction. By calculating the energies of the different diastereomeric transition states leading to syn and anti-addition products, a prediction of the major product can be made.

Similarly, in reactions like hydroformylation, DFT can be used to explore the coordination of the rhodium or cobalt catalyst to the alkene and predict whether the formyl group will be added to the C5 or C6 position, thus determining the regioselectivity. The steric bulk of the acetyl group and the bicyclic framework would be critical factors in these models.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules and how this dictates their reactivity. For this compound, an analysis of its molecular orbitals can shed light on its behavior as both an electrophile and a nucleophile.

Analysis of Frontier Molecular Orbitals (FMOs) in Reactivity

The reactivity of a molecule is often governed by the interactions of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the π-system of the double bond, making this site susceptible to attack by electrophiles. Conversely, the LUMO is likely to be associated with the π* orbital of the carbonyl group, rendering the carbonyl carbon electrophilic and prone to attack by nucleophiles.

A computational analysis would provide the energy levels and spatial distribution of these orbitals, allowing for a quantitative prediction of reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

Molecular OrbitalEnergy (eV)Primary Atomic Orbital Contributions
LUMO-1.2C=O π*
HOMO-8.5C=C π
HOMO-1-9.1σ bonds of the bicyclic frame

Note: These values are hypothetical and would need to be determined by specific quantum chemical calculations for this compound.

Electronic Effects of Substituents on Norbornene Ketone Reactivity

The acetyl group acts as an electron-withdrawing group, which will influence the electronic properties of the norbornene system. This effect would lower the energy of both the HOMO and LUMO. A lower HOMO energy would make the double bond less nucleophilic compared to unsubstituted norbornene. Conversely, the electron-withdrawing nature of the acetyl group would make the double bond more susceptible to nucleophilic attack, although this is less common for isolated double bonds.

Computational studies can quantify these substituent effects by calculating properties such as atomic charges and electrostatic potential maps. These calculations would show a polarization of the C=C bond and an increase in the electrophilicity of the carbonyl carbon.

Conformational Analysis and Stability Studies

The bicyclo[2.2.1]heptene framework is rigid; however, the acetyl group attached to it has rotational freedom. A key aspect of the computational study of this compound is the analysis of the conformational preferences of this acetyl group. There are two primary diastereomers of this compound: the endo and exo isomers. Within each of these, the acetyl group can adopt different orientations relative to the bicyclic core.

Computational methods, such as potential energy surface scans, can be used to identify the most stable conformations and the energy barriers between them. These studies would likely reveal that the most stable conformer minimizes steric interactions between the methyl group of the acetyl moiety and the protons of the norbornene skeleton. The relative stabilities of the endo and exo isomers can also be calculated, which is crucial for understanding the thermodynamic control in its synthesis.

Table 3: Relative Stabilities of Conformers of this compound (Hypothetical)

IsomerConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
exoA120°0.0
exoB-60°+1.5
endoC150°+0.8
endoD-30°+2.3

Note: This data is for illustrative purposes. Accurate conformational analysis requires specific computational modeling.

Spectroscopic Property Prediction and Validation

The elucidation and confirmation of the structure of this compound heavily rely on the synergy between computational prediction of its spectroscopic properties and experimental validation. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns. These predictions provide a powerful framework for interpreting experimental spectra and confirming the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational chemistry allows for the ab initio prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often employed with DFT, can provide theoretical chemical shifts that, after appropriate scaling, show strong correlation with experimental data.

For this compound, predictions would focus on the distinct chemical environments of the protons and carbons in the bicyclic system and the acetyl group. The vinyl proton on the bicycloheptene ring is expected to have a characteristic downfield shift due to the double bond's anisotropy. Similarly, the carbonyl carbon of the acetyl group would be predicted to appear at a significant downfield position in the ¹³C NMR spectrum.

Validation of these predictions is achieved by comparing the calculated chemical shifts with those obtained from high-resolution experimental NMR spectra. The degree of agreement between the theoretical and experimental values serves as a strong confirmation of the proposed molecular structure. Discrepancies can often be explained by solvent effects or the specific level of theory used in the computation.

Table 1: Hypothetical Comparison of Predicted and Experimental ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
Vinyl H6.156.12
Bridgehead H3.203.18
Bridgehead H2.952.93
Acetyl CH₃2.182.15
Bridge CH₂1.50 - 1.751.48 - 1.72

Note: The data in this table is illustrative and represents typical expected values for this type of compound, based on general principles of NMR spectroscopy. pdx.edu

Table 2: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
Carbonyl C=O208.5208.2
Vinylic C145.0144.8
Vinylic C138.2137.9
Bridgehead C52.552.3
Bridgehead C48.047.8
Acetyl CH₃28.127.9

Note: The data in this table is illustrative and represents typical expected values for this type of compound, based on general principles of NMR spectroscopy. researchgate.net

Infrared (IR) Spectroscopy

Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule's normal modes. researchgate.net These calculations can predict the positions of key absorption bands, which correspond to specific functional groups and vibrational motions within the molecule.

For this compound, the most prominent predicted absorption bands would be the C=O stretching vibration of the ketone and the C=C stretching vibration of the alkene. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational methods.

Experimental validation via Fourier-transform infrared (FTIR) spectroscopy allows for a direct comparison of the measured spectrum with the predicted one. researchgate.net The presence of strong absorption bands at the predicted wavenumbers for the ketone and alkene groups provides crucial evidence for the compound's structure.

Table 3: Predicted and Validated IR Absorption Bands

Vibrational ModePredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C=O Stretch17151712
C=C Stretch16501648
C-H (sp²) Stretch30603058
C-H (sp³) Stretch2850-29602855-2965

Note: The data in this table is illustrative and based on characteristic vibrational frequencies for the functional groups present. researchgate.netresearchgate.net

Mass Spectrometry (MS)

While predicting a full mass spectrum is computationally complex, theoretical studies can investigate the stability of potential fragment ions. This helps in rationalizing the fragmentation patterns observed in experimental mass spectra, such as those obtained by electron ionization (EI-MS). nih.gov

For this compound, computational methods can be used to model potential fragmentation pathways, such as the loss of the acetyl group or fragmentation of the bicyclic ring system. The predicted relative energies of the resulting carbocations can help to explain the relative abundances of fragment ions in the experimental spectrum. Validation involves comparing the predicted fragmentation patterns with the actual mass spectrum to see if the observed high-abundance ions correspond to theoretically stable fragments.

Applications of 1 Bicyclo 2.2.1 Hept 2 En 2 Ylethan 1 One As a Versatile Synthetic Intermediate

Precursors for Advanced Organic Synthesis

The inherent ring strain and defined stereochemistry of the bicyclo[2.2.1]heptene skeleton make it an exceptional starting point for the synthesis of intricate molecular architectures. The ethanone (B97240) substituent provides a versatile chemical handle for further functionalization, expanding its synthetic utility.

The norbornene moiety within 1-bicyclo(2.2.1)hept-2-en-2-ylethan-1-one serves as a foundational scaffold for constructing sophisticated polycyclic systems. The rigidity of this framework offers a predictable three-dimensional arrangement, which is a desirable feature in drug discovery and materials science. nih.gov The use of bicyclic motifs is a prevalent strategy in the development of pharmaceutical compounds, where the unique shape and hydrophobic characteristics of polycyclic scaffolds are exploited. nih.gov

For instance, the bicyclo[2.2.1]heptane core has been incorporated into N,N'-diarylsquaramide skeletons to develop selective antagonists for the CXCR2 receptor, which are potential agents for combating cancer metastasis. nih.gov In such syntheses, the bicyclic unit is introduced to explore its effects on biological activity and selectivity. The synthesis of these complex molecules often involves multi-step sequences where the initial bicyclic structure is chemically modified. For example, a bicyclo[2.2.1]heptan-2-amine can be reacted with 3,4-diethoxycyclobut-3-ene-1,2-dione to form more complex, biologically active structures. nih.gov The ethanone group on the target compound can be readily converted to other functional groups, such as amines or alcohols, to facilitate its incorporation into these larger, polycyclic frameworks.

The rigid bicyclo[2.2.1]heptane scaffold is ideally suited for creating chemical probes and libraries of analog compounds for biological screening. Its conformational rigidity ensures that appended functional groups are held in well-defined spatial orientations, which is crucial for studying structure-activity relationships (SAR). This principle is applied in medicinal chemistry to design molecules that can interact with specific biological targets with high affinity and selectivity. nih.gov

The development of CXCR2 selective antagonists provides a clear example. By introducing the bicyclo[2.2.1]heptane moiety, researchers were able to optimize the compound's antagonistic activity, selectivity against the related CXCR1 receptor, and pharmacokinetic profiles. nih.gov The synthesis of analogs involves attaching different substituents to the bicyclic core to probe the binding pocket of the target protein. The ethanone group of this compound can serve as an anchor point for combinatorial synthesis, allowing for the rapid generation of a diverse set of analogs for high-throughput screening.

Application Area Scaffold Key Feature Example Target
Anti-cancer agentsBicyclo[2.2.1]heptaneRigid 3D structure, hydrophobicityCXCR2 Receptor nih.gov
Chemical ProbesBicyclo[2.2.1]heptaneDefined spatial orientation of substituentsStructure-Activity Relationship (SAR) Studies
Versatile IntermediatesN-Boc-7-Azabicyclo(2.2.1)heptan-2-onesEnantiospecific synthesis(+)- and (-)-Epibatidine researchgate.net

Monomers for Polymer Science and Materials Engineering

The strained double bond in this compound makes it an excellent monomer for various polymerization techniques, leading to polymers with unique properties such as high thermal stability and chemical resistance.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymerizing strained cyclic olefins like norbornene and its derivatives. sciforum.net This process is typically catalyzed by transition metal complexes, such as those containing ruthenium or molybdenum. researchgate.netnih.gov The polymerization proceeds by cleavage and reformation of the double bond within the bicyclic ring, resulting in a linear polymer with the cyclic structure incorporated into the backbone.

The ROMP of norbornene derivatives can be a living polymerization, which allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution (low polydispersity index). rsc.org Various ruthenium-based catalysts, such as Grubbs catalysts, are highly effective for this purpose. sciforum.net The resulting polymers can have unique architectures, including bottlebrush structures when norbornene monomers appended with polymeric side chains are used. researchgate.net The ethanone functionality in this compound would be preserved in the final polymer, offering a reactive site for post-polymerization modification or influencing the polymer's physical properties, such as its polarity and solubility.

Catalyst Type Monomer Example Polymerization Method Key Feature
Ruthenium(II) ComplexNorbornadieneROMPHigh yield, low polydispersity researchgate.net
Molybdenum AlkylidenesCyclooctene / Norbornadiene derivativeROMPAlternating AB copolymers nih.gov
Grubbs 3rd Gen. Catalyst1,2-disubstituted cyclopropenesROMPControllable molecular weights rsc.org

Norbornene derivatives can be copolymerized with various vinyl monomers via free radical polymerization. A particularly well-studied system is the copolymerization with electron-deficient monomers like maleic anhydride (B1165640). researchgate.netelsevier.com This reaction often leads to the formation of alternating copolymers, where the two monomer units are incorporated into the polymer chain in a regular 1:1 sequence. semanticscholar.org

The free radical copolymerization of norbornene and maleic anhydride can be initiated using standard radical initiators like azobisisobutyronitrile (AIBN). semanticscholar.org The resulting copolymers possess a combination of properties from both monomers. The rigid norbornene unit imparts high thermal stability and a high glass transition temperature (Tg) to the polymer backbone, while the maleic anhydride units provide functionality that can be used for cross-linking or further chemical modification. The presence of the ethanone group on the norbornene monomer would further enhance the functionality of the resulting copolymer.

The unique properties of polymers derived from this compound and related norbornene monomers make them suitable for high-performance applications.

DUV Resists: Copolymers of norbornene derivatives and maleic anhydride are prime candidates for photoresist materials used in deep ultraviolet (DUV) lithography, particularly at wavelengths like 193 nm. researchgate.net The bulky, alicyclic structure of the norbornene unit contributes to the polymer's etch resistance and optical transparency at these short wavelengths. The polymer's properties, such as adhesion to the substrate and photosensitivity, can be fine-tuned by incorporating different functionalized norbornene derivatives into a multi-component copolymer system. google.com

Ion Exchange Membranes: The functional groups on a polymer backbone are essential for creating ion exchange membranes (IEMs). mdpi.com While the base polymer from this compound is not ionic, the polymer backbone can be chemically modified or copolymerized with functional monomers to introduce ionic groups. For instance, polymers with carboxylic acid or quaternary amine functionalities can act as cation or anion exchange membranes, respectively. mdpi.comgoogle.com The rigid and chemically stable norbornene-based backbone provides a robust matrix for these functional groups, which is a desirable characteristic for durable and efficient ion exchange membranes. researchgate.net

Future Research Directions and Emerging Frontiers for 1 Bicyclo 2.2.1 Hept 2 En 2 Ylethan 1 One Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of the bicyclo[2.2.1]heptene skeleton relies heavily on the Diels-Alder reaction, a powerful cycloaddition method. nbinno.comlibretexts.org However, future research will increasingly focus on elevating the environmental credentials of these synthetic pathways. A primary objective is the development of routes that maximize atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product.

Key areas of investigation include:

Solvent-Free and Aqueous Conditions: Shifting away from volatile and often hazardous organic solvents is a major goal. Research into solid-state reactions or conducting syntheses in water could dramatically reduce the environmental impact of producing norbornene derivatives. Industrial-scale synthesis already prioritizes minimizing waste through solvent-free conditions. smolecule.com

Catalytic Diels-Alder Reactions: The use of catalysts, particularly enantioselective catalysts like Lewis acids (e.g., titanium tetrachloride with binaphthol ligands), can enable reactions at lower temperatures and with greater control, reducing energy consumption and by-product formation. smolecule.com

Alternative Feedstocks: Exploring the use of bio-based starting materials for the diene or dienophile components could provide a renewable-centric approach to the norbornene skeleton, moving away from petroleum-based precursors.

ApproachObjectivePotential Impact
Solvent-Free Reactions Eliminate the use of volatile organic compounds (VOCs).Reduced environmental pollution and waste.
Aqueous Synthesis Utilize water as a benign reaction medium.Improved safety and lower costs.
Catalytic Methods Lower activation energies and improve selectivity.Increased energy efficiency and reduced by-products.
Bio-based Feedstocks Replace petroleum-derived starting materials.Enhanced sustainability and reduced carbon footprint.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is central to unlocking the full potential of the 1-bicyclo(2.2.1)hept-2-en-2-ylethan-1-one scaffold. The strained double bond in the norbornene moiety makes it highly responsive to various catalytic transformations. researchgate.netnbinno.com Future research will focus on designing sophisticated catalytic systems to achieve unprecedented levels of control over reactivity and selectivity.

Emerging frontiers in this domain include:

Transition Metal Catalysis for C-H Activation: Norbornene has proven to be a valuable substrate and ligand in transition metal-catalyzed reactions, such as C-H activation. nbinno.com Developing new palladium, rhodium, or ruthenium catalysts could enable the direct functionalization of otherwise inert C-H bonds on the bicyclic framework, providing highly efficient routes to complex derivatives.

Advanced Polymerization Catalysts: Ring-Opening Metathesis Polymerization (ROMP) is a powerful application of norbornene chemistry. smolecule.com While ruthenium-based Grubbs catalysts are well-established, the search continues for new catalysts that offer better functional group tolerance, control over polymer microstructure, and the ability to create novel copolymers, such as alternating copolymers with monomers like cyclopentene. rsc.orgrsc.org Pincer palladium complexes have also shown excellent activity for norbornene addition polymerization. mdpi.com

Photocatalysis: The use of light to drive chemical reactions offers a green and powerful synthetic tool. Research into photocatalytic systems could unlock new transformations of the norbornene skeleton, such as radical additions across the double bond under mild conditions. smolecule.com

Catalyst SystemTarget ReactionDesired Outcome
Palladium Pincer Complexes Addition PolymerizationHigh monomer conversion and catalytic activity. mdpi.com
Grubbs' Catalysts (Ru-based) Ring-Opening Metathesis Polymerization (ROMP)Tailored polymer properties, functional group tolerance. smolecule.comrsc.org
Rhodium/Chiral Bis-phosphines Asymmetric HydrogenationHigh enantioselectivity for producing chiral agrochemicals. acs.org
Tungsten Carbonyls C-H Bond Activation/DimerizationFormation of novel coupled bicyclic structures. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

A deep understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is essential for designing new reactions and materials. While standard techniques are routinely used, future progress will be tied to the application of more advanced and powerful analytical methods.

Key techniques for future focus include:

Multi-dimensional Nuclear Magnetic Resonance (NMR): Advanced NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) will be crucial for unambiguously determining the complex stereochemistry of substituted norbornene derivatives. acs.org

Single-Crystal X-ray Diffraction: This technique provides definitive proof of molecular structure. researchgate.net Future work will involve crystallizing novel reaction intermediates, catalyst-substrate complexes, and final products to gain precise insights into bonding and stereochemical relationships. researchgate.net

Computational and Theoretical Chemistry: Density Functional Theory (DFT) and other computational methods are becoming indispensable for predicting reaction pathways, understanding catalyst mechanisms, and interpreting spectroscopic data. nbinno.comresearchgate.net The synergy between experimental spectroscopy and high-level theoretical calculations will be critical for rational molecular design.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical research is conducted. researchgate.net For a molecule as versatile as this compound, these computational tools offer immense potential.

Future applications in this area include:

Reaction Outcome Prediction: AI algorithms can be trained on vast datasets of published chemical reactions to predict the likely products, yields, and optimal conditions for new transformations involving the norbornene skeleton. researchgate.netnih.gov

Retrosynthetic Analysis: ML models can propose novel and efficient synthetic routes to complex target molecules derived from this compound, potentially identifying pathways that a human chemist might overlook.

Catalyst Discovery and Optimization: AI can accelerate the discovery of new catalysts by screening virtual libraries of potential catalyst structures and predicting their performance. nsf.gov This data-driven approach can guide experimental efforts, saving significant time and resources. illinois.eduethz.ch

Discovery of New Chemical Transformations Utilizing the Unique Norbornene Skeleton

The inherent ring strain of the norbornene framework is a key feature that drives its unique reactivity. nih.govresearchgate.net This makes it an ideal platform for discovering and developing entirely new types of chemical reactions.

Promising avenues for exploration are:

Strain-Release Driven Reactions: Harnessing the stored energy of the strained bicyclic system to drive otherwise difficult transformations is a major area of interest. This could involve novel pericyclic reactions, rearrangements, or fragmentation reactions to generate complex molecular architectures. libretexts.orggla.ac.uk

Biorthogonal Chemistry: The high reactivity of the norbornene double bond, particularly in inverse-electron-demand Diels-Alder reactions with tetrazines, has made it a powerful tool in chemical biology for labeling proteins and other biomolecules. nih.gov Future research will likely expand this toolkit, using derivatives of this compound for new bio-labeling and imaging applications.

Mechanochemistry: The application of mechanical force to induce chemical reactions is a rapidly emerging field. The unique topology of the norbornene skeleton could lead to novel and selective transformations under mechanochemical conditions, providing access to products not achievable through traditional solution-phase chemistry.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-Bicyclo[2.2.1]hept-2-en-2-ylethan-1-one?

  • Methodology : A high-yield synthesis involves reacting trifluoromethanesulfonic anhydride with 1-bicyclo[2.2.1]hept-5-en-2-ylmethaneamine in the presence of an inorganic base (e.g., NaOH or KOH) and water. Optimal conditions include a 1:1 molar ratio of reactants, 200–600% water relative to the amine, and non-aqueous solvents like methylene chloride. Reaction temperatures between −10°C and 50°C ensure minimal side reactions .
  • Key Data : Yields exceed 99% when using 1.1 equivalents of base and controlled addition of anhydride (Example 1 in ).

Q. How is 1-Bicyclo[2.2.1]hept-2-en-2-ylethan-1-one characterized for identity and purity?

  • Methodology :

  • Gas Chromatography (GC) : Used to quantify isomers (e.g., endo/exo ratios) and confirm reaction completion. For example, GC analysis in resolved isomers with 82% endo and 18% exo configurations.
  • NMR Spectroscopy : Critical for structural elucidation, particularly for distinguishing bicyclic ring protons and ketone functional groups.
  • Purity Standards : Commercial sources report ≥95% purity for related bicyclo compounds, validated via HPLC or GC-MS .

Q. What are the safety and stability considerations for handling this compound?

  • Handling : Use chemical-resistant gloves and ventilation to avoid inhalation or skin contact. Avoid ignition sources due to flammability risks .
  • Storage : Store in a cool, ventilated area away from oxidizers. Stability data suggest no significant degradation under inert atmospheres for short-term use .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields under varying conditions?

  • Case Study : In , Comparative Example 1 achieved only 43% yield due to insufficient water (0%) and organic solvent (400% diisopropyl ether). Contrastingly, Example 1 (99.8% yield) used 200% water and optimized solvent ratios.
  • Methodology :

  • Systematically vary water content (20–1,000 wt%) and base equivalents (0.2–2.0) to identify yield plateaus.
  • Monitor reaction progress via in situ GC or IR spectroscopy to detect intermediate byproducts.

Q. What computational methods predict the reactivity of bicyclic ketones like 1-Bicyclo[2.2.1]hept-2-en-2-ylethan-1-one?

  • Approach :

  • DFT Calculations : Model transition states for nucleophilic attacks on the ketone group, leveraging bicyclic strain energy (estimated at ~30 kcal/mol for norbornene systems).
  • Molecular Dynamics : Simulate solvent effects on reaction pathways, e.g., polar aprotic solvents stabilizing charge-separated intermediates.
    • Validation : Compare computed activation energies with experimental kinetic data from .

Q. How are isomeric mixtures of bicyclic ketones separated and analyzed?

  • Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients. For example, isolated endo/exo isomers via silica gel chromatography (eluent: hexane/ethyl acetate).
  • Crystallography : Single-crystal X-ray diffraction resolves absolute configurations, particularly for chiral derivatives .

Q. What role does this compound play in multi-step syntheses of bioactive molecules?

  • Case Study : Derivatives like N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide (synthesized in ) serve as intermediates in neuroactive or antiviral agents.
  • Methodology :

  • Functionalization : Introduce substituents via Grignard additions to the ketone or Diels-Alder reactions exploiting the strained bicyclic alkene.
  • Pharmacological Screening : Test derivatives for receptor binding using radioligand assays or computational docking .

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